molecular formula C13H11F3N2O2 B1372561 5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid CAS No. 1152881-59-8

5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B1372561
CAS No.: 1152881-59-8
M. Wt: 284.23 g/mol
InChI Key: LRHNIXYVLLOGBN-UHFFFAOYSA-N
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Description

“5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid” is a compound that contains a pyrazole nucleus. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Molecular Structure Analysis

The molecular structure of pyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The specific molecular structure of “this compound” is not provided in the retrieved papers.


Chemical Reactions Analysis

Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The specific chemical reactions involving “this compound” are not mentioned in the retrieved papers.

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Condensed Pyrazoles : Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in Sonogashira-type cross-coupling reactions, leading to the synthesis of various condensed pyrazoles such as pyrano[4,3-c]pyrazol-4(1H)-ones and 1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-ones. This demonstrates the utility of pyrazole derivatives in the synthesis of complex organic compounds (Arbačiauskienė et al., 2011).

  • Structural and Spectral Studies : Studies involving 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a related compound, focused on combined experimental and theoretical approaches. This included characterization by NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction. Such studies are crucial for understanding the structural and electronic properties of pyrazole derivatives (Viveka et al., 2016).

  • Synthesis of NLO Materials : N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been synthesized and characterized for their optical nonlinearity using laser pulses. This suggests potential applications in optical limiting and other photonics technologies (Chandrakantha et al., 2013).

  • Coordination Polymers and Metal Complexes : The use of pyrazole carboxylic acid derivatives in the creation of coordination polymers and metal complexes has been explored. These studies highlight the versatility of pyrazole derivatives in constructing diverse molecular architectures with potential applications in material science and catalysis (Cheng et al., 2017).

Mechanism of Action

Target of Action

The primary targets of “5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid” are currently unknown. The compound is a newly synthesized molecule , and its specific targets have not been identified in the literature

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with multiple receptors . The exact nature of these interactions and the resulting changes are subject to ongoing research.

Result of Action

The molecular and cellular effects of “this compound” are currently unknown. As a newly synthesized compound , its effects at the molecular and cellular level have not been extensively studied

Future Directions

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . This suggests that there could be future research directions in exploring the applications of “5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid” in various fields of science.

Properties

IUPAC Name

5-ethyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2/c1-2-11-10(12(19)20)7-17-18(11)9-5-3-4-8(6-9)13(14,15)16/h3-7H,2H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHNIXYVLLOGBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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